
1-Methyl-2-nonyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-nonyl-1H-benzimidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole family, which is characterized by a fusion of benzene and imidazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-nonyl-1H-benzimidazole can be synthesized through the condensation of o-phenylenediamine with nonyl aldehyde under acidic conditions. The reaction typically involves heating the mixture in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-nonyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Benzimidazole derivatives with oxidized side chains.
Reduction: Reduced benzimidazole compounds.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-Methyl-2-nonyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a pharmacophore in drug development, particularly for anticancer and antiviral agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-nonyl-1H-benzimidazole involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of cellular processes such as DNA replication and protein synthesis, which is particularly useful in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
1-Methyl-1H-benzimidazole: Lacks the nonyl group, making it less hydrophobic.
2-Methyl-1H-benzimidazole: Has a methyl group at the second position instead of the nonyl group.
1-Nonyl-1H-benzimidazole: Similar structure but without the methyl group.
Uniqueness: 1-Methyl-2-nonyl-1H-benzimidazole is unique due to the presence of both a methyl and a nonyl group, which enhances its hydrophobicity and potentially its biological activity. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Properties
| 137691-97-5 | |
Molecular Formula |
C17H26N2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-methyl-2-nonylbenzimidazole |
InChI |
InChI=1S/C17H26N2/c1-3-4-5-6-7-8-9-14-17-18-15-12-10-11-13-16(15)19(17)2/h10-13H,3-9,14H2,1-2H3 |
InChI Key |
KTJNNBQDJRCVQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC2=CC=CC=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


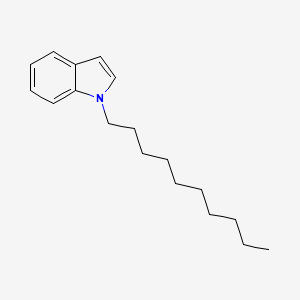
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)

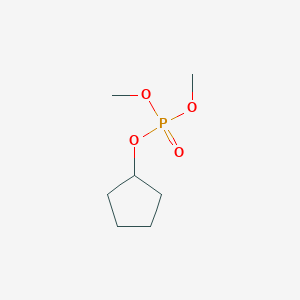

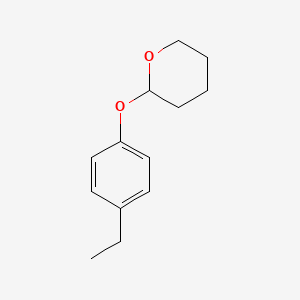
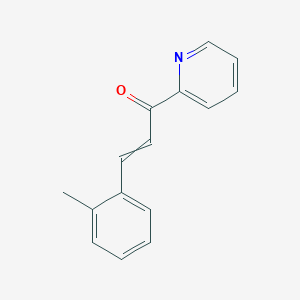


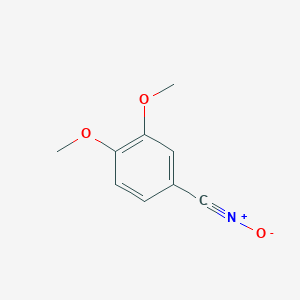
![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)
